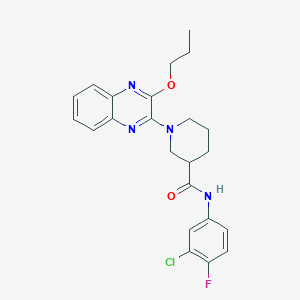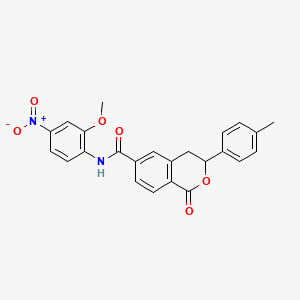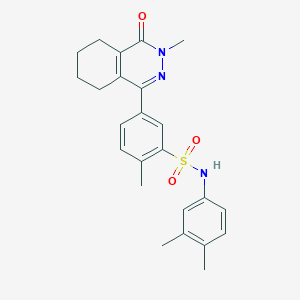
N-(2-chloro-6-fluorobenzyl)-2-(4-ethylphenoxy)-N-(pyridin-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-Chloro-6-fluorophenyl)methyl]-2-(4-ethylphenoxy)-N-(pyridin-2-yl)propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chloro-6-fluorophenyl)methyl]-2-(4-ethylphenoxy)-N-(pyridin-2-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the 2-chloro-6-fluorophenylmethyl intermediate: This step involves the reaction of 2-chloro-6-fluorobenzyl chloride with a suitable nucleophile under basic conditions.
Coupling with 4-ethylphenol: The intermediate is then reacted with 4-ethylphenol in the presence of a base to form the 4-ethylphenoxy derivative.
Amidation with pyridine-2-amine: The final step involves the reaction of the 4-ethylphenoxy derivative with pyridine-2-amine under appropriate conditions to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-Chloro-6-fluorophenyl)methyl]-2-(4-ethylphenoxy)-N-(pyridin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[(2-Chloro-6-fluorophenyl)methyl]-2-(4-ethylphenoxy)-N-(pyridin-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Biological Studies: The compound is used in various biological assays to investigate its effects on cellular processes and pathways.
Wirkmechanismus
The mechanism of action of N-[(2-Chloro-6-fluorophenyl)methyl]-2-(4-ethylphenoxy)-N-(pyridin-2-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2-Chlorophenyl)methyl]-2-(4-ethylphenoxy)-N-(pyridin-2-yl)propanamide
- N-[(2-Fluorophenyl)methyl]-2-(4-ethylphenoxy)-N-(pyridin-2-yl)propanamide
- N-[(2-Bromophenyl)methyl]-2-(4-ethylphenoxy)-N-(pyridin-2-yl)propanamide
Uniqueness
N-[(2-Chloro-6-fluorophenyl)methyl]-2-(4-ethylphenoxy)-N-(pyridin-2-yl)propanamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution pattern can significantly influence the compound’s chemical reactivity, biological activity, and overall properties compared to similar compounds with only one halogen substituent.
Eigenschaften
Molekularformel |
C23H22ClFN2O2 |
|---|---|
Molekulargewicht |
412.9 g/mol |
IUPAC-Name |
N-[(2-chloro-6-fluorophenyl)methyl]-2-(4-ethylphenoxy)-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C23H22ClFN2O2/c1-3-17-10-12-18(13-11-17)29-16(2)23(28)27(22-9-4-5-14-26-22)15-19-20(24)7-6-8-21(19)25/h4-14,16H,3,15H2,1-2H3 |
InChI-Schlüssel |
YTKJUEMWFSUDPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)N(CC2=C(C=CC=C2Cl)F)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopentyl-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14981297.png)
![2-(4-methoxyphenyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14981315.png)
![ethyl 4,5-dimethyl-2-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B14981317.png)
![(3-Fluorophenyl)(4-{2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)methanone](/img/structure/B14981324.png)
![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-4-fluorobenzamide](/img/structure/B14981329.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14981335.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B14981341.png)
![4-methoxy-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B14981353.png)




![5-bromo-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)furan-2-carboxamide](/img/structure/B14981388.png)
![7-butyl-2-(4-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14981390.png)
